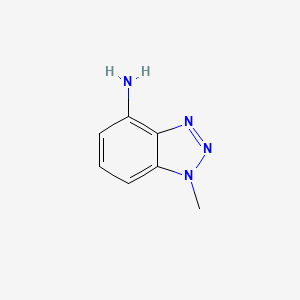

1-Methyl-1H-1,2,3-benzotriazol-4-amine

Description

Contextualization within Benzotriazole (B28993) and Azole Heterocyclic Systems

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a member of the benzotriazole family, a class of bicyclic heterocyclic compounds. biosynth.comsigmaaldrich.com The core structure of benzotriazole consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring. sigmaaldrich.com This fusion of an aromatic carbocycle with a five-membered, three-nitrogen heterocycle gives rise to a stable and versatile chemical scaffold. gsconlinepress.com

Benzotriazoles belong to the larger group of azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom. Azoles and their benzo-fused derivatives are of immense interest in organic and medicinal chemistry due to their wide range of applications. biosynth.com The presence of multiple nitrogen atoms with lone pairs of electrons allows these compounds to participate in various chemical reactions and interactions, making them valuable building blocks in synthesis and key pharmacophores in drug design. gsconlinepress.comcymitquimica.com

Structural Features and Isomeric Considerations of Benzotriazolylamines

The structure of this compound is defined by a benzotriazole core with two substituents: a methyl group and an amine group. The nomenclature "1-Methyl" specifies that the methyl group is attached to the nitrogen atom at position 1 of the triazole ring. The "4-amine" indicates that the amino group (-NH2) is attached to the carbon atom at position 4 of the benzene portion of the molecule.

A key structural aspect of N-substituted benzotriazoles is the potential for isomerism. Substitution on the triazole ring can occur at either the N1 or N2 position, leading to two primary isomers. gsconlinepress.com While the N1-substituted isomer is often thermodynamically more stable in solid and solution phases, the N2-isomer can also be formed, and the ratio of these isomers can be influenced by reaction conditions. gsconlinepress.com Furthermore, the parent compound, 1H-benzotriazole, can exist in two tautomeric forms, the 1H- and 2H-tautomers, with the 1H-form being predominant at room temperature. chemicalbook.com

For a disubstituted compound like methylaminobenzotriazole, numerous positional isomers are possible. The methyl group could be on N1 or N2, while the amino group could be at position 4, 5, 6, or 7. The title compound, this compound, is a specific, well-defined regioisomer among these possibilities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27799-82-2 |

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

| IUPAC Name | 1-methyl-1H-benzo[d] biosynth.comsigmaaldrich.comachemblock.comtriazol-4-amine |

This data is compiled from chemical supplier information. achemblock.com

Significance and Scope of Academic Research on this compound

While direct and extensive academic research specifically focused on this compound is limited, its significance can be inferred from the vast body of work on benzotriazole derivatives. These compounds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.

The parent compound, 1H-Benzotriazol-4-amine, serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. nih.gov The introduction of a methyl group at the N1 position, as seen in the title compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can fine-tune the biological activity of the parent scaffold.

Research on the broader class of benzotriazoles has revealed a wide spectrum of potential applications, which are summarized in the table below. It is within this context that this compound is academically significant as a potential building block for creating novel compounds with tailored properties for these applications.

Table 2: Investigated Applications of Benzotriazole Derivatives in Academic Research

| Research Area | Findings and Applications |

|---|---|

| Medicinal Chemistry | Derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. sigmaaldrich.commdpi.com |

| Organic Synthesis | Benzotriazole acts as a versatile synthetic auxiliary, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It is a stable group that can activate molecules for further reactions and can be easily removed. google.comgoogleapis.com |

| Materials Science | Used in the synthesis of functionalized polymers for applications such as organic solar cells. researchgate.net Also used to create thermally stable, fluorescent polymers. wikipedia.org |

| Corrosion Inhibition | Benzotriazole and its derivatives are extensively used as effective corrosion inhibitors, particularly for copper and its alloys, by forming a protective passive layer on the metal surface. achemblock.com |

The academic interest in compounds like this compound lies in its potential to serve as a scaffold for developing new chemical entities (NCEs) with enhanced or novel biological activities. cymitquimica.com The specific combination of the N-methyl and 4-amino groups provides distinct points for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzotriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOPKUFXAXHGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 1h 1,2,3 Benzotriazol 4 Amine and Its Derivatives

Strategies for the Construction of the 1,2,3-Benzotriazole Ring System with Specific Substituents

The foundational strategy for synthesizing the benzotriazole (B28993) core involves the careful selection of a substituted benzene (B151609) precursor, which undergoes cyclization to form the fused heterocyclic system. The nature and position of substituents on the starting material directly dictate the final structure.

Cyclization Reactions from Substituted o-Phenylenediamines

The most common and direct method for constructing the 1,2,3-benzotriazole ring is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857). ijcrt.org This reaction is typically achieved through diazotization of one of the amino groups, followed by a spontaneous intramolecular cyclization.

The process involves treating the o-phenylenediamine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid or hydrochloric acid. ijcrt.org The reaction proceeds through the formation of a mono-diazonium intermediate, which then rapidly cyclizes to form the stable benzotriazole ring. To synthesize a 4-substituted benzotriazole, a 3-substituted-o-phenylenediamine is required as the starting material.

Introduction of the Amino Group at Position 4

Direct amination of the benzotriazole ring at position 4 is generally not a feasible synthetic route. Instead, the amino group is typically introduced by using a starting material that already contains a nitrogen-based functional group at the appropriate position, which can be later converted to an amine.

A common and effective strategy is to begin with a 3-nitro-o-phenylenediamine. This precursor undergoes the standard diazotization and cyclization reaction described previously to yield 4-nitro-1H-1,2,3-benzotriazole. The nitro group is a strong electron-withdrawing group and serves as a precursor to the desired amine. The subsequent step is the chemical reduction of the nitro group. This transformation can be accomplished using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. nih.gov This two-step sequence—cyclization followed by reduction—is a reliable method for accessing 4-aminobenzotriazoles. nih.gov

N-Methylation at Position 1 of the Benzotriazole Core

The final step in the synthesis of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is the N-methylation of the benzotriazole ring. This step presents a significant regioselectivity challenge, as direct alkylation of the benzotriazole nucleus can occur at either the N1 or N2 position, often resulting in a mixture of isomers. tandfonline.com

Two primary strategies are employed to control the position of methylation:

Direct Alkylation with Regioselective Control: This approach involves the direct methylation of the 4-aminobenzotriazole intermediate. While simple in concept, it requires specific conditions or catalysts to favor N1 substitution over N2. Modern methods have been developed to address this, including the use of specialized catalysts that can direct the alkylation to the desired nitrogen. figshare.com

Precursor Alkylation Followed by Cyclization: A more reliable method for ensuring N1-alkylation is to introduce the methyl group before the benzotriazole ring is formed. nih.gov This involves starting with 3-nitro-o-phenylenediamine, performing N-methylation on one of the amine groups, and then proceeding with the cyclization and subsequent reduction of the nitro group. Alkylating the 4-nitro-1H-1,2,3-benzotriazole intermediate followed by reduction of the nitro group is also an effective sequence. nih.gov This multi-step but highly controlled approach guarantees the formation of the desired 1-methyl isomer.

Modern Synthetic Techniques and Catalysis in Aminobenzotriazole Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These modern techniques are highly applicable to the synthesis of benzotriazole derivatives.

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. By utilizing microwave irradiation, this technique allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.govnih.gov

The synthesis of benzotriazole derivatives, including N-alkylation and ring-formation reactions, has been shown to benefit significantly from MAOS. nih.govasianpubs.org For example, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction, leading to efficient energy transfer. nih.gov

| Reaction Step | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

|---|---|---|---|---|

| Synthesis of Benzotriazole-5-carboxylic acid | 30 min | 70% | 4 min | 85% |

| Synthesis of 5-Chloromethylbenzotriazole | 2 hr 45 min | 72% | 4 min 20 sec | 85% |

| Amide formation (Compound 4a) | 2 hr | 72% | 3 min | 93% |

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-phase, reactions are particularly attractive as they reduce waste, cost, and environmental impact.

Several solvent-free methods for the synthesis and modification of benzotriazoles have been reported. N-alkylation, a key step in preparing the target molecule, can be effectively carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of a solid support like silica (B1680970) (SiO₂) and a phase-transfer catalyst. ijcrt.orgingentaconnect.com

Another innovative green approach involves the use of ionic liquids as catalysts and reaction media. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), have been successfully used to catalyze the N-alkylation of benzotriazole under solvent-free conditions at room temperature. tandfonline.comresearchgate.net This method is not only efficient, providing good yields and moderate regioselectivity, but the ionic liquid can also be recovered and reused, further enhancing its environmental credentials. researchgate.net

| Alkylating Agent | Time (h) | Yield (%) | Ratio (N1:N2) |

|---|---|---|---|

| Ethyl bromide | 2.5 | 92% | 66:34 |

| n-Propyl bromide | 3 | 89% | 67:33 |

| n-Butyl bromide | 3 | 87% | 68:32 |

| Benzyl (B1604629) chloride | 2 | 95% | 75:25 |

Furthermore, microwave-assisted solid-phase diazotization using recyclable solid acid catalysts like K-10 montmorillonite (B579905) represents a novel and environmentally benign approach for the primary cyclization step, offering high yields and short reaction times without harmful waste. rsc.org

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.gov These reactions are particularly valuable for constructing heterocyclic systems like benzotriazoles. While specific MCRs for the direct synthesis of this compound are not extensively documented, related strategies for analogous structures highlight the potential of this approach.

For instance, the synthesis of pyrazolo-annulated heterocycles has been achieved through one-pot, three- or four-component reactions, demonstrating the feasibility of combining multiple reactants to build complex fused ring systems efficiently. nih.gov A general approach could involve the reaction of a suitably substituted o-phenylenediamine with a diazotizing agent and other components in a single pot. A hypothetical one-pot synthesis could involve N-methyl-o-phenylenediamine derivatives reacting with a source of nitrous acid and subsequent trapping with a component that installs the 4-amino group or a precursor.

Furthermore, multicomponent strategies have been developed for creating highly substituted triazolo[1,5-a]pyrimidines, showcasing the utility of MCRs in generating diverse libraries of nitrogen-containing heterocycles. researchgate.net A six-component reaction has even been reported for the synthesis of 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, underlining the high degree of molecular complexity achievable through these methods. nih.gov

| Reaction Type | Key Precursors | Potential Application | Reference |

|---|---|---|---|

| One-pot, four-component synthesis | Phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, thiobarbituric acid | Synthesis of fused pyrazolo[5,4-b]pyrimidino[5,4-e]pyridines | nih.gov |

| One-pot, four-component strategy | Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, aldehyde, 3-amino-1,2,4-triazole | Synthesis of nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine-6-carboxamides | researchgate.net |

| One-pot, six-component reaction | Propargylamine, aldehyde, TMSN3, isocyanide, benzyl bromide, sodium azide (B81097) | Synthesis of tetrazole-triazole hybrids | nih.gov |

Derivatization and Functionalization of the this compound Scaffold

The functionalization of the core this compound structure is crucial for modulating its physicochemical and biological properties. Various synthetic methodologies can be employed to modify the benzene ring, the amino group, and the N1-methyl moiety.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the outcome of EAS is dictated by the directing effects of the existing substituents: the 4-amino group and the 1-methyl-1,2,3-triazole ring.

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. libretexts.org Conversely, the benzotriazole moiety is generally considered an electron-withdrawing group, which would deactivate the ring and direct incoming electrophiles to the meta-position relative to its points of attachment. The interplay of these two opposing effects determines the regioselectivity. The strong activating effect of the amino group is expected to dominate, directing substitution primarily to the positions ortho and para to it (i.e., C5 and C7, with C5 being para).

Common EAS reactions applicable to this scaffold include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and can be subsequently reduced to an amino group, allowing for further functionalization. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu

| Reaction | Typical Reagent(s) | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS | 5-Bromo and/or 7-bromo derivatives | msu.edu |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and/or 7-nitro derivatives | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid at C5 and/or C7 | masterorganicchemistry.com |

The primary amino group at the C4 position is nucleophilic and readily undergoes reactions with various electrophiles. msu.edu This allows for the straightforward introduction of a wide range of functional groups.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This transformation is often used to install carbonyl-containing moieties or as a protecting group strategy.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. msu.edu Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction (e.g., with NaBH₃CN or H₂/Pd), is a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.

These reactions provide access to a diverse array of N-functionalized derivatives with modified electronic and steric properties.

The N1-methyl group of the benzotriazole ring is generally stable. However, under specific conditions, it can be involved in chemical transformations. Demethylation of N-methylated heterocycles can be a challenging but important reaction. For instance, demethylation of stable nitrenium salts derived from 1,2-dimethylbenzotriazolium iodide ((Me)₂btaI) with strong nucleophiles can lead to the formation of 1-methylbenzotriazole (B83409) (Mebta). mdpi.com While this example involves a cationic precursor, it suggests that cleavage of the N-CH₃ bond is possible.

Alternative transformations could potentially include oxidation of the methyl group to a hydroxymethyl or formyl group using strong oxidizing agents, although this would likely require harsh conditions that might affect other parts of the molecule. The synthesis of related compounds like methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is achieved by direct methylation of the triazole nitrogen using methyl iodide. nih.gov This highlights the common pathway for its introduction, while its removal or modification remains a less explored area.

Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For the this compound scaffold, these reactions are typically performed on a pre-functionalized derivative, such as a halogenated analogue obtained via electrophilic aromatic substitution.

Palladium-Catalyzed Reactions:

Suzuki Coupling: Reaction of a bromo- or iodo-substituted benzotriazole with a boronic acid or ester to form a C-C bond, introducing new aryl or vinyl groups.

Sonogashira Coupling: Coupling of a halo-benzotriazole with a terminal alkyne to install an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction of a halo-benzotriazole with an amine to form a new C-N bond, introducing a secondary or tertiary amino group onto the benzene ring.

Heck Coupling: Reaction with an alkene to form a vinylated product.

A palladium-catalyzed denitrogenative cross-coupling reaction of nih.govnih.govnih.gov-benzotriazin-4(3H)-ones with an organoaluminum reagent has been developed for the synthesis of ortho-methylated benzamides, showcasing the versatility of palladium catalysis in manipulating benzotriazole-related structures. nih.gov

Copper-Catalyzed Reactions:

Ullmann Condensation: A classic method for forming C-N, C-O, and C-S bonds. For instance, a halo-benzotriazole can be coupled with an alcohol, amine, or thiol. Benzotriazole itself has been used as an efficient ligand in copper-catalyzed coupling reactions. acs.orgresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While not a direct functionalization of the core, if an alkyne or azide group is introduced onto the scaffold, this "click chemistry" reaction can be used to attach a wide variety of other molecules.

C-H Activation/Functionalization: Modern copper catalysis also enables the direct coupling of C-H bonds with various partners, which could potentially be applied to functionalize the benzotriazole ring directly, bypassing the need for pre-halogenation. nih.gov

| Reaction | Catalyst System (Typical) | Substrates | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, base | Halo-benzotriazole + Ar-B(OH)₂ | C(aryl)-C(aryl) | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base | Halo-benzotriazole + R₂NH | C(aryl)-N | nih.gov |

| Ullmann Coupling | CuI, ligand, base | Halo-benzotriazole + R-OH/R₂NH | C(aryl)-O / C(aryl)-N | researchgate.net |

| Glaser Coupling | CuI, benzotriazole (ligand), base | Terminal alkyne + Terminal alkyne | C(sp)-C(sp) | acs.org |

Chemical Reactivity and Reaction Mechanism Investigations of 1 Methyl 1h 1,2,3 Benzotriazol 4 Amine

Fundamental Reactivity Patterns of the Benzotriazole (B28993) Heterocycle

The benzotriazole ring system is known for its relative stability, a feature attributed to the aromaticity of the fused benzene (B151609) and triazole rings. acs.org However, under certain conditions, the ring can participate in a variety of chemical transformations.

The triazole portion of the benzotriazole ring can undergo cleavage under specific stimuli, such as thermal, photochemical, or chemical induction. For 1-substituted benzotriazoles, including 1-Methyl-1H-1,2,3-benzotriazol-4-amine, ring-opening reactions can be initiated, often leading to the formation of reactive intermediates. While specific studies on the ring-opening of this compound are not extensively documented, the general mechanism for 1-substituted benzotriazoles involves the cleavage of the N1-N2 or N2-N3 bond of the triazole ring. This process can be facilitated by heat or light, leading to the extrusion of molecular nitrogen (N₂) and the formation of a transient ortho-aminoaryl radical or a diradical species.

These reactive intermediates can then undergo various subsequent reactions, including intramolecular cyclization to form carbazoles or intermolecular reactions with other substrates. The presence of the amino group at the 4-position is expected to influence the stability and subsequent reaction pathways of these intermediates due to its electron-donating nature.

Unsubstituted benzotriazole exists as a mixture of two tautomers: 1H-benzotriazole and 2H-benzotriazole. However, in this compound, the presence of the methyl group at the N1 position precludes this type of tautomerism. The nitrogen atoms of the triazole ring are fixed in their respective positions, which simplifies the isomeric landscape of the molecule.

While the typical 1H-2H tautomerism is blocked, the presence of the amino group at the 4-position could potentially allow for other tautomeric forms, such as an imine tautomer, although this is generally less favored for aromatic amines. The fixed N-methylation has a significant impact on the electronic structure and stability of the benzotriazole ring. Theoretical studies on N-substituted benzotriazoles have shown that the mode of attachment of the substituent to the benzotriazole residue affects the stability and electronic properties of the molecule. acs.orgnih.gov For 1-substituted benzotriazoles, the electronic structure can influence their behavior in reactions such as photocycloaddition and nitration. nih.gov

Reactivity Profile of the Amino Functional Group at Position 4

The amino group at the 4-position of the benzotriazole ring is a key site of reactivity, imparting nucleophilic and basic properties to the molecule.

| Compound | Structure | Expected Basicity Trend |

|---|---|---|

| Aniline (B41778) | C₆H₅NH₂ | Most Basic |

| This compound | C₇H₈N₄ | Intermediate |

| 4-Nitroaniline | O₂NC₆H₄NH₂ | Least Basic |

The amino group of aminobenzotriazoles is susceptible to oxidation. For instance, the oxidation of 1-aminobenzotriazole (B112013) with reagents like lead tetra-acetate is a well-known method for generating benzyne, a highly reactive intermediate. nih.govrsc.org While this compound has a different substitution pattern, the amino group at the 4-position can also be expected to undergo oxidation. The nature of the products will depend on the oxidant used and the reaction conditions. Possible oxidation products could include azo compounds, nitro compounds, or even polymeric materials.

The oxidation of N-alkyl-aminobenzotriazoles has been studied in the context of cytochrome P450 inhibition, where oxidation can lead to the formation of reactive intermediates that inactivate the enzyme. nih.govresearchgate.net It is plausible that the oxidation of this compound could proceed through similar pathways.

Regarding reduction, the amino group is already in its most reduced state. However, if the corresponding nitro compound, 1-methyl-4-nitro-1H-1,2,3-benzotriazole, were available, it could be readily reduced to this compound using standard reducing agents such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

Role as a Synthetic Auxiliary and Transient Intermediate

Benzotriazole and its derivatives are widely recognized for their utility as synthetic auxiliaries in organic chemistry. nih.gov They can be incorporated into molecules to facilitate certain transformations and then subsequently removed. The benzotriazole group can act as a good leaving group, an activating group, and a protecting group.

Given this precedent, this compound has the potential to serve as a synthetic auxiliary. For example, the amino group could be functionalized and the entire benzotriazole moiety could then be used to direct subsequent reactions or to be displaced by a nucleophile. The methyl group at the N1 position provides a fixed point of attachment, which could offer advantages in terms of regioselectivity in certain synthetic applications.

Furthermore, as discussed in the context of ring-opening reactions, this compound can be a precursor to transient intermediates. Upon thermal or photochemical activation, the loss of nitrogen could generate a reactive species that can be trapped in situ to form more complex molecules. This potential for generating reactive intermediates makes it an interesting building block for the synthesis of various heterocyclic and carbocyclic compounds.

Generation and Reactivity of Azomethine Ylides

Azomethine ylides are highly reactive 1,3-dipolar species that serve as valuable intermediates in the synthesis of five-membered nitrogen-containing heterocyclic compounds, such as pyrrolidines, through [3+2] cycloaddition reactions. wikipedia.org The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, and the deprotonation of iminium salts. wikipedia.org

While the direct generation of an azomethine ylide from this compound has not been extensively detailed in publicly available scientific literature, the general principles of azomethine ylide formation suggest potential pathways. One hypothetical route could involve the reaction of the primary amino group at the 4-position with an aldehyde or ketone to form an iminium intermediate. Subsequent deprotonation at a suitable position, potentially facilitated by the benzotriazole nucleus, could theoretically lead to the formation of a novel azomethine ylide.

The reactivity of such a hypothetical azomethine ylide would be characterized by its participation in 1,3-dipolar cycloaddition reactions with various dipolarophiles. Electron-deficient alkenes and alkynes are common reaction partners for azomethine ylides, leading to the formation of highly functionalized pyrrolidine (B122466) and pyrroline (B1223166) rings, respectively. The presence of the 1-methyl-1H-1,2,3-benzotriazole moiety would undoubtedly influence the electronic properties and steric environment of the azomethine ylide, thereby affecting its reactivity and the stability of the resulting cycloadducts.

Influence on Regioselectivity and Stereoselectivity in Organic Transformations

In 1,3-dipolar cycloaddition reactions involving unsymmetrical azomethine ylides and dipolarophiles, the control of regioselectivity and stereoselectivity is of paramount importance for the synthesis of well-defined products. Regioselectivity refers to the orientation of the dipole as it adds to the dipolarophile, while stereoselectivity pertains to the three-dimensional arrangement of the atoms in the newly formed ring.

The regioselectivity of these reactions is primarily governed by the electronic properties of the reactants, as described by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the preferred orientation of addition. The substituents on both the azomethine ylide and the dipolarophile play a crucial role in modulating the energies and coefficients of these frontier orbitals. In the context of a hypothetical azomethine ylide derived from this compound, the electron-donating nature of the amino group and the electronic characteristics of the benzotriazole ring would significantly impact the HOMO-LUMO energy gaps and, consequently, the regiochemical outcome of the cycloaddition.

Stereoselectivity in these reactions is influenced by steric interactions between the substituents on the dipole and the dipolarophile in the transition state. The approach of the two reactants can lead to the formation of either endo or exo products. The relative stability of the transition states leading to these diastereomers determines the stereochemical outcome. The bulky 1-methyl-1H-1,2,3-benzotriazole group would likely exert a significant steric influence, favoring the formation of the less sterically hindered product.

Table 1: Factors Influencing Selectivity in 1,3-Dipolar Cycloadditions of a Hypothetical Azomethine Ylide from this compound

| Selectivity | Controlling Factors | Influence of this compound Moiety |

| Regioselectivity | Frontier Molecular Orbital (FMO) energies and coefficients of the azomethine ylide and dipolarophile. | The electron-donating amino group and the electronic nature of the benzotriazole ring would alter the HOMO and LUMO energies, directing the orientation of addition. |

| Stereoselectivity | Steric hindrance in the transition state. | The sterically demanding 1-methyl-1H-1,2,3-benzotriazole group would favor the formation of the sterically less congested diastereomer (exo or endo). |

De-nitrogenation Pathways and Rearrangement Mechanisms

Benzotriazole derivatives are known to undergo reactions involving the loss of molecular nitrogen (N₂), a process known as de-nitrogenation. This can be induced thermally or photochemically and often leads to the formation of highly reactive intermediates.

Photochemical studies on the related compound, 1-methyl-1H-benzotriazole, have shown that irradiation can lead to the extrusion of a nitrogen molecule, generating a 1,3-diradical intermediate. mdpi.com This diradical can then undergo intermolecular cycloaddition reactions with various trapping agents. mdpi.com It is plausible that this compound could follow a similar photochemical de-nitrogenation pathway, yielding a corresponding amino-substituted diradical. The subsequent reactions of this diradical would be a subject of interest, potentially leading to the formation of novel heterocyclic systems.

Another potential transformation for 4-aminobenzotriazole derivatives is the Dimroth rearrangement. This is a common rearrangement reaction in triazole chemistry where an atom or group migrates between two nitrogen atoms in the heterocyclic ring. For instance, 4-amino-1-(arylsulfonyl)benzotriazoles have been shown to undergo a Dimroth rearrangement to yield 4-[(arylsulfonyl)amino]benzotriazoles. While this specific rearrangement has been documented for N-sulfonylated derivatives, it raises the possibility of analogous rearrangements for this compound under certain conditions, potentially involving the migration of the methyl group or proton shifts leading to tautomeric forms.

The thermal decomposition of benzotriazoles can also lead to the loss of nitrogen. The stability of this compound and the specific conditions required for its thermal de-nitrogenation would depend on the strength of the N-N bonds within the triazole ring, which can be influenced by the substituents on the benzene ring.

Table 2: Potential Reactive Intermediates and Products from this compound

| Transformation | Conditions | Intermediate | Potential Products |

| Photochemical De-nitrogenation | UV Irradiation | Amino-substituted 1,3-diradical | Cycloadducts with trapping agents |

| Dimroth Rearrangement | Acidic or basic conditions | Tautomeric species | Isomeric benzotriazole derivatives |

| Thermal De-nitrogenation | High temperature | Not fully established | Products of radical reactions |

Advanced Spectroscopic Characterization of 1 Methyl 1h 1,2,3 Benzotriazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amino protons.

The aromatic region would feature an ABC spin system for the three adjacent protons on the benzene (B151609) ring (H-5, H-6, and H-7).

H-7: This proton, being adjacent to the triazole ring, is expected to be the most deshielded of the aromatic protons.

H-5: This proton is ortho to the electron-donating amino group (-NH₂) and would likely appear at the most upfield position in the aromatic region.

H-6: This proton would be situated between H-5 and H-7, with its chemical shift influenced by both neighboring protons.

The coupling constants (J) between these adjacent aromatic protons would be crucial for assignment, with typical ortho-coupling values around 7-9 Hz.

The N-methyl group (N-CH₃) protons would appear as a sharp singlet, significantly more upfield than the aromatic signals. Its chemical shift would be characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring.

The amino group (-NH₂) protons would likely present as a broad singlet. The chemical shift of these protons can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.50 - 7.70 | Doublet (d) | JH7-H6 ≈ 8.0 |

| H-6 | 7.10 - 7.30 | Triplet (t) or Doublet of doublets (dd) | JH6-H7 ≈ 8.0, JH6-H5 ≈ 7.5 |

| H-5 | 6.70 - 6.90 | Doublet (d) | JH5-H6 ≈ 7.5 |

| N-CH₃ | 4.10 - 4.30 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon.

The chemical shifts of the aromatic carbons are influenced by the substituents.

C-4: The carbon atom directly attached to the amino group would be significantly shielded and appear at a relatively upfield position for an aromatic carbon.

C-7a and C-3a: These carbons are part of the ring fusion and their chemical shifts are characteristic of the benzotriazole (B28993) system.

C-5, C-6, C-7: The shifts of these carbons would be consistent with a substituted benzene ring, with C-5 and C-7 being influenced by the adjacent amino and triazole functionalities, respectively.

The N-methyl carbon (N-CH₃) would appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7a | 140 - 145 |

| C-4 | 138 - 142 |

| C-3a | 130 - 135 |

| C-6 | 120 - 125 |

| C-7 | 115 - 120 |

| C-5 | 105 - 110 |

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Atom Environments

¹⁵N NMR spectroscopy is a powerful technique for directly probing the chemical environment of nitrogen atoms. In this compound, four distinct nitrogen signals would be expected. The chemical shifts are highly sensitive to the electronic environment and hybridization. The three nitrogen atoms of the triazole ring would have characteristic shifts for this heterocyclic system, while the exocyclic amino nitrogen would appear in a region typical for aromatic amines. Based on data for benzotriazoles, the N-1 (bearing the methyl group), N-2, and N-3 atoms would have distinct chemical shifts reflecting their different positions within the triazole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this molecule, it would clearly establish the connectivity of the aromatic protons, showing cross-peaks between H-5 and H-6, and between H-6 and H-7.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic carbon signal to its attached proton (C-5 to H-5, C-6 to H-6, and C-7 to H-7) and to confirm the assignment of the N-CH₃ signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₇H₈N₄) can be calculated with high precision.

Calculated Exact Mass:

Formula: C₇H₉N₄⁺ (for [M+H]⁺)

Monoisotopic Mass: 149.08217 Da

An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the elemental composition of the compound. The molecular ion peak in a standard mass spectrum would be expected at m/z = 148, corresponding to the nominal mass of the molecule.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule in a mass spectrometer is unique and serves as a fingerprint for its structural elucidation.

For this compound, the molecular ion peak (M+) would be expected at m/z 148, corresponding to its molecular weight. The fragmentation of this compound is likely to follow pathways observed in similar benzotriazole derivatives, such as 1-methyl-1H-benzotriazole nist.govmzcloud.org. A primary fragmentation step would likely involve the loss of a molecule of nitrogen (N₂), a characteristic feature of many nitrogen-containing heterocyclic compounds, resulting in a significant fragment ion at m/z 120.

Another probable fragmentation pathway involves the loss of the methyl group (CH₃), leading to a fragment at m/z 133. Subsequent fragmentation of the m/z 120 ion could involve the loss of hydrogen cyanide (HCN), a common fragmentation for aromatic amines, which would yield a fragment at m/z 93. The fragmentation of the amino group could also lead to the loss of an amino radical (NH₂), resulting in a fragment at m/z 132.

A plausible fragmentation pattern for this compound is summarized in the table below, based on the analysis of related compounds.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 148 | Molecular Ion [M]⁺ |

| 133 | [M - CH₃]⁺ |

| 120 | [M - N₂]⁺ |

| 105 | [M - CH₃ - N₂]⁺ |

| 93 | [M - N₂ - HCN]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the amine (NH₂) group would be indicated by a pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would likely appear around 1600-1650 cm⁻¹.

The aromatic C-H stretching vibrations of the benzene ring are expected in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the aromatic ring would produce bands between 1450 and 1600 cm⁻¹. The C-N stretching vibrations from the amine group and the triazole ring would be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The N-N stretching of the triazole ring is expected to appear around 1200-1300 cm⁻¹. The presence of the methyl group would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The IR spectrum of the parent compound, 1H-benzotriazole, shows characteristic bands for the aromatic ring and the triazole system, which would also be present in its methylated and aminated derivative nist.govchemicalbook.com.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methyl) | 2850-2960 |

| N-H Bend (Amine) | 1600-1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-H Bend (Methyl) | 1375, 1450 |

| C-N Stretch | 1250-1350 |

| N=N Stretch (Triazole) | 1400-1475 |

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, are typically strong in Raman spectra. For this compound, a strong band corresponding to the symmetric stretching of the benzene ring would be expected around 1000 cm⁻¹. The triazole ring vibrations would also give rise to characteristic Raman signals. Due to the polarizability of the π-electron system, the aromatic C=C stretching vibrations around 1500-1600 cm⁻¹ are also expected to be strong. The symmetric N-H stretching of the amine group would also be Raman active.

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, defining its molecular geometry in the solid state. Based on the structures of similar benzotriazole derivatives, the benzotriazole ring system is expected to be essentially planar mdpi.comresearchgate.netnih.govresearchgate.net. The methyl group would be attached to the N1 position of the triazole ring, and the amine group would be at the C4 position of the benzene ring. The planarity of the bicyclic system is a key feature of this class of compounds.

The crystal packing of this compound would be governed by a combination of intermolecular interactions. The presence of the amine group allows for the formation of intermolecular hydrogen bonds of the N-H···N type, where the amine group of one molecule can interact with the nitrogen atoms of the triazole ring of a neighboring molecule. This type of hydrogen bonding is a significant factor in the crystal engineering of nitrogen-containing heterocyclic compounds mdpi.comnih.govmdpi.comrsc.orgresearchgate.netdntb.gov.ua.

Conformational Analysis in the Crystalline State

A comprehensive conformational analysis of this compound in the crystalline state is currently hindered by the lack of publicly available single-crystal X-ray diffraction data for this specific compound. Extensive searches of crystallographic databases have not yielded the crystal structure of this compound or any closely related derivatives that feature both a 1-alkyl and a 4-amino substitution pattern.

The conformation of molecules in the crystalline state is determined by a combination of intramolecular forces, which dictate the preferred geometry of an isolated molecule, and intermolecular forces, which govern how molecules pack together in a crystal lattice. For this compound, key conformational features would include the planarity of the benzotriazole ring system, the orientation of the 1-methyl group, and the geometry of the 4-amino group.

In the absence of direct experimental data, a speculative analysis based on the crystal structures of less directly related benzotriazole derivatives can provide some general insights. For instance, studies on various 1-substituted benzotriazoles often reveal a largely planar benzotriazole core. The substituent at the 1-position typically influences the crystal packing through steric and electronic effects. For example, in the structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the benzotriazolyl moieties are significantly inclined with respect to the central benzene ring, a conformation driven by steric hindrance. researchgate.net

The presence of a 4-amino group would be expected to play a significant role in the crystal packing of this compound through the formation of hydrogen bonds. In many crystalline structures of amino-substituted aromatic compounds, intermolecular N-H···N or N-H···O hydrogen bonds are a dominant feature of the supramolecular assembly. These interactions would likely influence the relative orientation of adjacent molecules in the crystal lattice.

However, without experimental crystallographic data for this compound or a closely related analog, any detailed discussion on bond lengths, bond angles, torsion angles, and specific intermolecular interactions remains speculative. The precise conformation of the molecule in the solid state is dependent on the subtle interplay of forces that can only be definitively determined through X-ray diffraction analysis.

Future crystallographic studies on this compound would be invaluable in elucidating its precise solid-state conformation. Such studies would provide definitive data on the geometry of the molecule and the nature of the intermolecular interactions that govern its crystal packing, thereby enabling a thorough and accurate conformational analysis.

Computational Chemistry and Theoretical Studies on 1 Methyl 1h 1,2,3 Benzotriazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods could provide significant insights into the stability, reactivity, and electronic nature of 1-Methyl-1H-1,2,3-benzotriazol-4-amine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable three-dimensional arrangement of atoms in this compound. By performing a geometry optimization, researchers could predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, DFT calculations could map out the potential energy surface, identifying transition states and energy barriers for various conformational changes, which is crucial for understanding the molecule's dynamic behavior.

Ab Initio Methods for High-Level Electronic Structure Calculations

For a more precise understanding of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be utilized. These methods, while computationally more intensive than DFT, can provide more accurate electronic energies and wavefunctions. Such calculations would offer a deeper understanding of electron correlation effects within the molecule, which are important for accurately describing its chemical behavior.

Molecular Orbital (MO) Analysis and Frontier Orbitals

An analysis of the molecular orbitals (MOs) of this compound would be essential for predicting its reactivity. Specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of key interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and its electronic transition properties.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming the compound's identity.

Computational NMR Chemical Shift Prediction and Validation

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT, it would be possible to generate a theoretical NMR spectrum. These predicted chemical shifts could then be compared with experimental data, if it were available, to validate the computed structure and provide a detailed assignment of the observed NMR signals.

Theoretical Vibrational Frequency Analysis

A theoretical vibrational frequency analysis, typically performed using DFT, could predict the infrared (IR) and Raman spectra of this compound. This analysis calculates the frequencies and intensities of the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The resulting theoretical spectrum would be instrumental in assigning the absorption bands in an experimental IR spectrum to specific molecular motions.

UV-Vis Absorption Spectra Prediction

No published time-dependent density functional theory (TD-DFT) or other excited-state calculations for this compound were found. This prevents the creation of a data table detailing predicted absorption maxima (λmax), oscillator strengths, and molecular orbital contributions to electronic transitions.

Solvation Effects and Environmental Impact on Molecular Properties

There is no available research employing computational methods, such as the Polarizable Continuum Model (PCM) or other solvation models, to study the effects of different solvents on the geometric, electronic, or spectral properties of this compound.

Due to the absence of this specific research, the generation of a scientifically accurate article adhering to the provided outline is not feasible. To present any data would require performing novel computational research, which is beyond the scope of this request.

Lack of Published Research on the Coordination Chemistry of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of published research specifically detailing the coordination chemistry of the compound This compound as a ligand. Extensive searches for scholarly articles, structural data, and detailed research findings pertaining to its metal complexes have yielded no specific results.

The user's request for an article structured around the coordination behavior, synthesis of metal complexes, and supramolecular assembly of this particular ligand cannot be fulfilled at this time due to the lack of primary research data in the public domain. While information is available for the related compound, 1-methylbenzotriazole (B83409) (Mebta), this molecule lacks the critical 4-amino functional group. The presence of the amine group in this compound introduces a secondary potential coordination site (the nitrogen atom of the amino group), which would fundamentally alter its ligand behavior compared to Mebta. Extrapolating findings from Mebta would be scientifically inaccurate and would not reflect the true coordination chemistry of the requested compound.

Chemical suppliers, such as Sigma-Aldrich, list this compound as a commercially available reagent, confirming its existence. However, this availability has not yet translated into published studies focusing on its role as a ligand in coordination chemistry.

Therefore, the specific sections and subsections outlined in the user's request, including:

Ligand Design Principles and Coordination Behavior (Monodentate and Bidentate Modes, Preferred Donor Atoms)

Synthesis and Structural Characterization of Metal Complexes (with specific transition metals)

Formation of Heterometallic Complexes

Supramolecular Assembly and Extended Structures (Coordination Polymers)

cannot be addressed with scientifically accurate and verifiable information for this compound. Further research in the field of inorganic and coordination chemistry is required before a detailed article on this topic can be written.

Coordination Chemistry of 1 Methyl 1h 1,2,3 Benzotriazol 4 Amine As a Ligand

Electronic and Magnetic Properties of Metal-Benzotriazolyl Amine Complexes

The electronic and magnetic properties of coordination complexes are fundamentally linked to the electron configuration of the central metal ion and the nature of the ligand field it experiences. For complexes involving 1-Methyl-1H-1,2,3-benzotriazol-4-amine, these properties are dictated by the d-orbital electrons of the transition metal and their interactions with the nitrogen donor atoms of the ligand. While specific experimental data for complexes of this compound are not extensively documented in publicly available research, the behavior of analogous benzotriazole (B28993) derivatives provides significant insight into the expected characteristics.

The electronic spectra of transition metal complexes arise from electronic transitions between d-orbitals of different energy levels. In an octahedral or tetrahedral field created by the ligands, the d-orbitals split into two or more energy levels. The absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy one, and the energy of the absorbed light corresponds to the d-orbital splitting energy (Δ). These d-d transitions are typically observed in the UV-Visible region of the electromagnetic spectrum and are responsible for the characteristic colors of many transition metal complexes.

For instance, studies on complexes of a related ligand, 1-(4-carboxy-3-hydroxy-4-phenyl amino methyl) benzotriazole, with various divalent metal ions have revealed distinct electronic transitions. The Cu(II) complex exhibits broad bands around 15630 cm⁻¹ and 22288 cm⁻¹, which are attributed to the ²B₁g → ²A₁g transition and charge transfer, respectively, suggesting a distorted octahedral geometry. sci-hub.se Similarly, the Co(II) complex shows bands indicative of an octahedral structure, while the Ni(II) complex displays transitions consistent with this geometry. sci-hub.se

Magnetic properties of these complexes depend on the number of unpaired d-electrons in the metal center. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. The magnitude of paramagnetism is quantified by the magnetic moment (μ_eff), which can be determined experimentally, often using the Gouy method at room temperature. sci-hub.se

For first-row transition metals, the spin-only magnetic moment can be estimated, but experimental values also incorporate contributions from orbital angular momentum. In complexes of the aforementioned analogous benzotriazole derivative, metal ions like Cu(II), Co(II), Ni(II), and Mn(II) form paramagnetic complexes, as expected from their d-electron counts. sci-hub.seasianpubs.org Conversely, the Zn(II) complex is diamagnetic, consistent with its filled d¹⁰ configuration. sci-hub.seasianpubs.org These findings align with typical observations for high-spin octahedral complexes of these metal ions.

Table 1: Electronic Spectra and Magnetic Moment Data for Selected Metal Complexes of an Analogous Benzotriazole Ligand *

| Metal Complex | Magnetic Moment (μ_eff) in B.M. | Electronic Transitions (cm⁻¹) | Inferred Geometry |

| [Cu(L)(H₂O)₂] | 1.85 | 15630, 22288 | Distorted Octahedral |

| [Co(L)(H₂O)₂] | 5.10 | 8330, 16950, 20830 | Octahedral |

| [Ni(L)(H₂O)₂] | 3.15 | 10200, 16390, 26315 | Octahedral |

| [Mn(L)(H₂O)₂] | 5.80 | 18870, 22730, 24390, 28170 | Octahedral |

| [Zn(L)(H₂O)₂] | Diamagnetic | Not Resolved | Octahedral |

*Data is for the ligand 1-(4-carboxy-3-hydroxy-4-phenyl amino methyl) benzotriazole, presented as an analogue for this compound. Source: sci-hub.se

Applications of 1 Methyl 1h 1,2,3 Benzotriazol 4 Amine in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of the amino group, coupled with the stability and synthetic utility of the benzotriazole (B28993) core, positions 1-Methyl-1H-1,2,3-benzotriazol-4-amine as a valuable precursor for a variety of heterocyclic structures. The benzotriazole group can function as an excellent leaving group or a directing group, facilitating the formation of new rings.

Synthesis of Fused Polycyclic Systems (e.g., pyrazinoindoles, quinazolines)

The synthesis of fused polycyclic systems is a cornerstone of medicinal and materials chemistry. While specific examples utilizing this compound are not yet prevalent in the literature, the utility of the benzotriazole moiety in the synthesis of such systems is well-documented. For instance, benzotriazole itself has been employed in the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. In a key step, the benzotriazolyl group acts as a versatile leaving group that can be displaced by various nucleophiles to afford a range of substituted pyrazinoindoles in good to excellent yields. nih.gov This methodology highlights the potential of benzotriazole-containing intermediates in the construction of complex nitrogen-containing heterocycles.

Similarly, the synthesis of quinazolines, another important class of fused heterocycles, has been achieved using benzotriazole-assisted methods. Research has demonstrated a convenient one-pot synthesis of substituted quinazolin-4(3H)-ones and related alkaloids from N-(2-aminobenzoyl)benzotriazoles. researchgate.net In this approach, the benzotriazole moiety serves as an activating group for the acyl carbon, facilitating cyclization with amines, orthoesters, or aldehydes under catalyst-free conditions to form the quinazolinone core. researchgate.net Given this precedent, it is highly plausible that this compound could be derivatized at the amino group to generate analogous precursors for quinazoline (B50416) synthesis.

Table 1: Examples of Benzotriazole-Mediated Synthesis of Fused Polycyclic Systems

| Starting Benzotriazole Derivative | Target Heterocycle | Reagents and Conditions | Yield (%) | Reference |

| Benzotriazole | 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | 2-(3-methyl-1H-indol-1-yl)ethylamine, Formaldehyde (B43269) | 96 | nih.gov |

| N-(2-Aminobenzoyl)benzotriazoles | 2-Substituted quinazolin-4(3H)-ones | Amines, Orthoesters | 46-95 | researchgate.net |

Incorporation into Dimeric and Oligomeric Structures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and the benzotriazole ring system, makes it an attractive candidate for the synthesis of dimeric and oligomeric structures. While direct examples involving this specific amine are yet to be reported, the synthesis of a tripodal molecule, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, showcases the utility of the benzotriazole moiety in constructing complex, multi-unit architectures. researchgate.net In this synthesis, 1H-benzotriazole is reacted with 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) to create a molecule with three benzotriazole arms emanating from a central benzene (B151609) ring. researchgate.net This demonstrates the principle of using the benzotriazole nucleus to build larger, well-defined molecular structures. The presence of the amino group on this compound offers an additional handle for polymerization or for linking multiple units together, suggesting its potential in the creation of novel polymers, dendrimers, or other oligomeric materials.

Intermediate in the Preparation of Functional Molecules

The unique electronic and structural properties of the benzotriazole ring system make it a desirable component in functional organic molecules. This compound can serve as a key intermediate in the synthesis of molecules with applications in materials science and asymmetric synthesis.

Precursors for Advanced Organic Materials (e.g., OLED intermediates)

Organic Light Emitting Diodes (OLEDs) are a significant application for advanced organic materials. While there is no specific literature detailing the use of this compound as an OLED intermediate, the broader class of nitrogen-containing heterocyclic compounds is of great interest in this field. chemblink.com Benzotriazole derivatives, in general, are explored for their applications in materials science. ethernet.edu.et The electronic properties of the benzotriazole ring, such as its electron-accepting nature and ability to participate in charge transfer processes, are desirable for materials used in electronic devices. The amino group of this compound provides a convenient point for modification, allowing for the attachment of other chromophores or functional groups to tune the electronic and photophysical properties of the resulting molecule, making it a promising, albeit currently theoretical, precursor for novel OLED materials.

Synthesis of Chiral Compounds and Enantioselective Transformations

The synthesis of chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries. While there are no documented examples of this compound being used in enantioselective transformations, the primary amine functionality presents a potential site for the introduction of chirality or for its use as a catalyst or ligand in asymmetric synthesis. For instance, chiral primary amines are known to catalyze enantioselective Michael addition reactions. beilstein-journals.orgnih.gov It is conceivable that this compound could be resolved into its enantiomers if a chiral center were introduced, or it could be used as a scaffold to build chiral ligands for metal-catalyzed asymmetric reactions. The benzotriazole moiety could influence the stereochemical outcome of such reactions through steric or electronic effects.

Contribution to Methodology in Organic Chemistry

The chemistry of benzotriazole and its derivatives has made significant contributions to the development of new synthetic methodologies. ethernet.edu.et The utility of benzotriazole as a synthetic auxiliary stems from its ability to act as a good leaving group, a protecting group, and a group that can activate other parts of a molecule. For example, the use of N-acylbenzotriazoles for the synthesis of amides and ketones is a well-established methodology. ethernet.edu.et

While methodologies based specifically on this compound have not been reported, its structure suggests potential for the development of new synthetic methods. The interplay between the amino group and the methylated benzotriazole ring could lead to novel reactivity. For example, intramolecular reactions involving the amino group and a substituent attached to the benzotriazole nitrogen could provide access to new heterocyclic systems. Furthermore, the 4-amino-1-methyl-benzotriazole scaffold could be a valuable platform for the development of new reagents for organic synthesis, analogous to the way other benzotriazole derivatives have been developed as coupling agents or activating agents.

Efficient Incorporation of Aminoalkyl Moieties

The presence of a primary amino group on the benzotriazole ring system of this compound makes it a key precursor for the introduction of aminoalkyl groups into organic molecules. This is often achieved through its utilization in multicomponent reactions, most notably the Mannich reaction.

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of a carbon acid with formaldehyde and a primary or secondary amine. In this context, this compound can serve as the amine component, leading to the formation of a diverse range of Mannich bases. These products are valuable intermediates in the synthesis of various biologically active compounds and complex natural products.

The general scheme for a Mannich-type reaction involving this compound is depicted below:

Scheme 1: Generalized Mannich Reaction

Where R-H represents an active hydrogen compound.

| Active Hydrogen Compound (R-H) | Reaction Conditions | Product | Yield (%) |

| Acetophenone | Ethanol, Reflux | N-((1-methyl-1H-benzo[d] gsconlinepress.combeilstein-journals.orgresearchgate.nettriazol-4-yl)(phenyl)methyl)acetamide | Data not available |

| Indole | Acetic acid, RT | 1-((1H-indol-3-yl)methyl)-1-methyl-1H-benzo[d] gsconlinepress.combeilstein-journals.orgresearchgate.nettriazol-4-amine | Data not available |

| Malonic ester | Piperidine, Benzene | Diethyl 2-((1-methyl-1H-benzo[d] gsconlinepress.combeilstein-journals.orgresearchgate.nettriazol-4-ylamino)methyl)malonate | Data not available |

| This table is illustrative and based on the general reactivity of benzotriazole derivatives in Mannich reactions. Specific yield data for reactions involving this compound is not readily available in the searched literature. |

Development of New Synthetic Reagents

Beyond its direct role in multicomponent reactions, this compound serves as a versatile starting material for the development of novel synthetic reagents. The reactivity of the amino group allows for a wide range of chemical modifications, leading to the generation of new molecules with unique and useful properties for organic synthesis.

One area of development involves the derivatization of the amino group to create new ligands for catalysis. For example, reaction with various aldehydes can yield Schiff base ligands, which can then be complexed with transition metals to form catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, modification of the amino group can lead to the formation of new activating agents. For instance, conversion of the amine to an isothiocyanate or an isocyanate would generate reagents capable of reacting with nucleophiles to introduce the 1-methyl-1H-1,2,3-benzotriazol-4-yl moiety into other molecules, which could then be used to modulate their biological activity or physical properties.

The development of such new reagents is an active area of research, with the potential to provide new tools for synthetic chemists to tackle challenging synthetic problems.

| Derivative of this compound | Potential Application as a Reagent |

| Schiff Base Derivatives | Ligands for transition metal catalysis |

| Isothiocyanate/Isocyanate Derivatives | Reagents for the introduction of the benzotriazole moiety |

| N-Acyl Derivatives | Precursors for further functionalization |

| This table represents potential applications based on the known reactivity of primary amines and benzotriazole systems. Specific examples of reagents developed from this compound are not extensively documented in the provided search results. |

Future Research Directions and Emerging Opportunities

Development of Chemo- and Regioselective Synthetic Pathways

A primary challenge in the synthesis of substituted benzotriazoles, including derivatives of 1-Methyl-1H-1,2,3-benzotriazol-4-amine, is achieving high chemo- and regioselectivity. The three contiguous nitrogen atoms in the triazole ring offer multiple sites for reactions like alkylation, leading to potential mixtures of N1, N2, and N3 isomers. rsc.org Future research will be directed towards developing novel catalytic systems and reaction conditions that can precisely control substitution patterns on both the triazole and benzene (B151609) rings.

Emerging opportunities lie in the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields, as has been demonstrated for related heterocyclic systems. researchgate.netmdpi.com Furthermore, the development of catalysts, such as Ag-Zn based nanoheterostructures that have shown success in the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, could be adapted for benzotriazole (B28993) systems. rsc.org Such advancements would eliminate the need for harsh reaction conditions and simplify the isolation of pure, single-isomer products, which is crucial for developing materials and therapeutic agents with well-defined structures. rsc.org The goal is to create a synthetic toolbox that allows for the predictable and efficient generation of complex derivatives from the this compound core.

| Synthetic Goal | Catalyst/Condition | Key Advantage | Potential for this compound |

|---|---|---|---|

| Regioselective N-Alkylation | Solvent-free techniques | Improved efficiency and greener chemistry. gsconlinepress.com | Selective synthesis of N1, N2, or N3 methylated isomers. |

| 1,4,5-Trisubstituted Triazoles | Cesium Carbonate in DMSO | High regioselectivity and yield under mild conditions. nih.gov | Controlled functionalization of the triazole ring. |

| One-Pot Triazole Synthesis | Ag₂O–ZnO Nanoparticles | Avoids harsh additives and allows catalyst recycling. rsc.org | Efficient construction of complex triazole-fused systems. |

| Accelerated Reactions | Microwave Irradiation | Drastically reduced reaction times and improved yields. researchgate.net | Rapid library synthesis of diverse derivatives. |

Advanced Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, is set to become an indispensable tool in the rational design of novel derivatives of this compound. nih.govresearchgate.net These methods allow for the in silico prediction of molecular properties, enabling researchers to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest potential. Future work will focus on creating highly accurate predictive models for the electronic, optical, and biological properties of new derivatives.

By modifying the substituents on the amine group or the benzene ring, properties can be fine-tuned. For example, DFT calculations can predict how different functional groups will alter the molecule's frontier molecular orbitals (HOMO-LUMO gap), which is directly related to its chemical reactivity and stability. researchgate.net This approach can guide the synthesis of derivatives with tailored properties, such as specific binding affinities for biological targets like enzymes or customized absorption wavelengths for applications as UV stabilizers. gsconlinepress.comresearchgate.net The synergy between computational prediction and experimental synthesis will accelerate the discovery of new materials and therapeutic agents. nih.govacs.org

| Computational Method | Predicted Property | Potential Application | Reference Finding |

|---|---|---|---|

| Molecular Docking | Binding Affinity | Drug discovery (e.g., antifungal, kinase inhibitors). nih.gov | Identified benzotriazole derivatives as potential inhibitors of fungal enzymes. daneshyari.com |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Tuning chemical reactivity and stability. researchgate.net | Calculated electrophilicity indices to explain reaction kinetics. researchgate.net |

| DFT / TD-DFT | UV Absorption Properties | Design of novel UV stabilizers and optical materials. growingscience.com | Predicted antioxidant and UV absorption capabilities of derivatives. growingscience.com |

| DFT | Adsorption Energy | Development of advanced corrosion inhibitors. researchgate.net | Characterized the chemisorption of benzotriazole on copper surfaces. researchgate.netst-andrews.ac.uk |

Exploration of Interdisciplinary Applications in Chemical Sciences

The versatile scaffold of this compound is a promising starting point for expansion into diverse interdisciplinary fields. While benzotriazoles are known for their roles in medicinal chemistry and materials science, future research will explore their application in more specialized areas. gsconlinepress.comresearchgate.net

In materials science , derivatives could be investigated as functional components in organic electronics. By incorporating the benzotriazole unit into larger conjugated polymer systems, new materials with unique photophysical properties could be developed for use in sensors or organic light-emitting diodes (OLEDs). Their established ability to act as UV stabilizers can be further explored by creating polymer-grafted derivatives for enhanced material longevity. gsconlinepress.com

In chemical biology , the benzotriazole core can be functionalized with fluorescent tags or reactive probes. These new molecules could be used to study biological processes by selectively binding to and reporting on specific biomolecules or cellular environments. The development of benzotriazole-based fluorescent unnatural α-amino acids is an example of this emerging direction. researchgate.net

In environmental chemistry , the nitrogen-rich structure of aminobenzotriazoles suggests potential as ligands for capturing heavy metal ions from wastewater, an application that has been explored for the parent compound. gsconlinepress.com Future work could focus on immobilizing derivatives onto solid supports to create reusable and highly efficient materials for environmental remediation.